Cas no 663178-70-9 (5-thia-2,8-diazaspiro3.4octane)

5-thia-2,8-diazaspiro3.4octane 化学的及び物理的性質
名前と識別子
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- EN300-1243252
- 5-thia-2,8-diazaspiro[3.4]octane
- AKOS019061738
- 663178-70-9
- 5-thia-2,8-diazaspiro3.4octane
-
- インチ: 1S/C5H10N2S/c1-2-8-5(7-1)3-6-4-5/h6-7H,1-4H2
- InChIKey: PGGJPVULCAFLQH-UHFFFAOYSA-N
- SMILES: S1CCNC21CNC2
計算された属性
- 精确分子量: 130.05646950g/mol
- 同位素质量: 130.05646950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- XLogP3: -0.5
5-thia-2,8-diazaspiro3.4octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1243252-100mg |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 100mg |
$615.0 | 2023-10-02 | ||
Enamine | EN300-1243252-0.25g |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 0.25g |
$735.0 | 2023-06-08 | ||
Enamine | EN300-1243252-250mg |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 250mg |
$642.0 | 2023-10-02 | ||
Enamine | EN300-1243252-10000mg |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 10000mg |
$3007.0 | 2023-10-02 | ||
Enamine | EN300-1243252-500mg |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 500mg |
$671.0 | 2023-10-02 | ||
Enamine | EN300-1243252-5000mg |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 5000mg |
$2028.0 | 2023-10-02 | ||
Enamine | EN300-1243252-2500mg |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 2500mg |
$1370.0 | 2023-10-02 | ||
Enamine | EN300-1243252-2.5g |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 2.5g |
$1568.0 | 2023-06-08 | ||
Enamine | EN300-1243252-10.0g |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 10g |
$3438.0 | 2023-06-08 | ||
Enamine | EN300-1243252-0.5g |
5-thia-2,8-diazaspiro[3.4]octane |
663178-70-9 | 0.5g |
$768.0 | 2023-06-08 |
5-thia-2,8-diazaspiro3.4octane 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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5. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
5-thia-2,8-diazaspiro3.4octaneに関する追加情報
Comprehensive Overview of 5-Thia-2,8-Diazaspiro[3.4]Octane (CAS No. 663178-70-9): Properties, Applications, and Research Insights
The compound 5-Thia-2,8-Diazaspiro[3.4]Octane (CAS No. 663178-70-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its spirocyclic framework, combined with nitrogen and sulfur heteroatoms, makes it a valuable scaffold for drug discovery and material science. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics, aligning with current trends in precision medicine.
One of the most searched questions regarding 5-Thia-2,8-Diazaspiro[3.4]Octane revolves around its synthetic routes and reactivity. Recent studies highlight its versatility in multicomponent reactions, a hot topic in green chemistry. The compound’s spiro center introduces steric constraints that can enhance selectivity in catalysis, addressing the growing demand for sustainable synthesis methods. This aligns with the broader industry shift toward atom economy and waste reduction, key concerns for environmentally conscious researchers.
In the context of drug design, 5-Thia-2,8-Diazaspiro[3.4]Octane is often discussed alongside fragment-based drug discovery (FBDD). Its rigid structure offers advantages in modulating protein-ligand interactions, a frequent search term among medicinal chemists. Computational studies suggest its potential to improve binding affinity in challenging targets like protein-protein interfaces, a frontier in oncology and neurodegenerative disease research. These applications resonate with the rising interest in AI-driven molecular modeling and virtual screening tools.
The compound’s physicochemical properties—such as its logP and hydrogen bond acceptors/donors—are frequently queried in databases. With a balanced lipophilicity profile, it is considered suitable for CNS-penetrant molecules, a critical factor in developing treatments for neurological disorders. This ties into the broader discussion of blood-brain barrier permeability, a recurring challenge in neuropharmacology.
From a commercial perspective, 663178-70-9 is listed in catalogs as a high-purity reference standard, reflecting its role in quality control for preclinical studies. Suppliers often highlight its stability under ambient storage conditions, addressing common logistical concerns. The compound’s scalable synthesis is another trending topic, particularly for contract research organizations (CROs) focusing on custom synthesis services.
Emerging applications of 5-Thia-2,8-Diazaspiro[3.4]Octane also include its use in peptide mimetics and macrocyclization strategies. These areas intersect with the booming field of biologics, where small-molecule scaffolds are sought to mimic the functionality of larger biomolecules. Such innovations are frequently explored in forums discussing next-generation therapeutics.
In summary, 5-Thia-2,8-Diazaspiro[3.4]Octane (CAS No. 663178-70-9) represents a multifaceted tool for modern chemistry. Its relevance spans from medicinal chemistry to process optimization, making it a compound of enduring interest. As research continues to uncover its potential, it remains a subject of both academic inquiry and industrial innovation, perfectly positioned at the intersection of tradition and cutting-edge science.
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